
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing organic compound It is characterized by a benzoxaborole ring structure, which is a fused bicyclic system consisting of a benzene ring and an oxaborole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-aminophenol with a boronic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The benzoxaborole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the benzoxaborole ring.
Aplicaciones Científicas De Investigación
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with boron-containing molecules.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly for its potential antimicrobial and anticancer properties.
Industry: The compound is explored for use in materials science, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The benzoxaborole ring can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol: shares similarities with other benzoxaborole derivatives, such as tavaborole and crisaborole.
Tavaborole: Used as an antifungal agent.
Crisaborole: Used as a topical treatment for eczema.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of a methyl group at the 3-position. This unique structure can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C8H9BO2 |
|---|---|
Peso molecular |
147.97 g/mol |
Nombre IUPAC |
(3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m1/s1 |
Clave InChI |
DVPUTGGBBYKMSX-ZCFIWIBFSA-N |
SMILES isomérico |
B1(C2=CC=CC=C2[C@H](O1)C)O |
SMILES canónico |
B1(C2=CC=CC=C2C(O1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


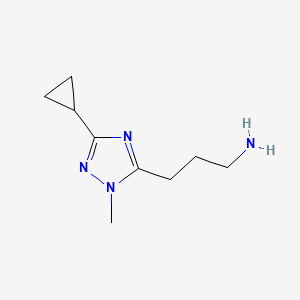


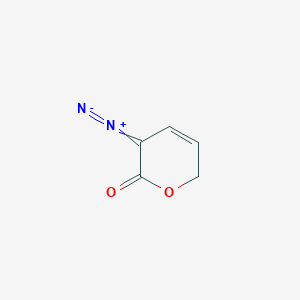
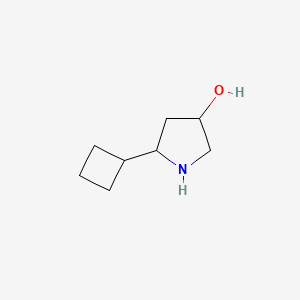
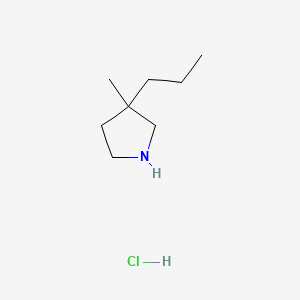
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)


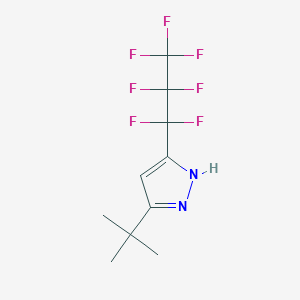
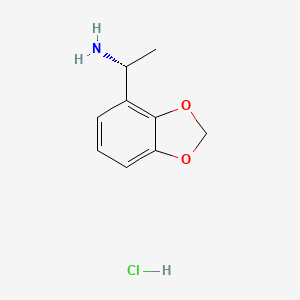
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
